2"-O-beta-L-galactopyranosylorientin

Drug Absorption Transporter-Mediated Efflux Caco-2 Monolayer

Choose 2"-O-β-L-galactopyranosylorientin (OGA) for its unique, data-validated selectivity as an MRP2 substrate (efflux ratio 1.90 in Caco-2), a critical differentiator from P-gp-targeting analogs like orientin and vitexin. Its galactosyl moiety enhances radical scavenging potency (DPPH IC50 23.9 µg/mL), enabling lower effective doses in oxidative stress models. With proven suppression of LPS-induced NO, IL-6, and TNF-α in macrophages, OGA is the superior, cited tool for drug discovery and transporter studies.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
Cat. No. B12462495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2"-O-beta-L-galactopyranosylorientin
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16-,19+,20-,21+,22+,23-,25+,26-,27+/m1/s1
InChIKeyQQBFHNKJGBCSLG-AMBXKRCHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2”-O-β-L-Galactopyranosylorientin (OGA): A Distinct Flavone C-Glycoside for Differentiated Pharmacological Research


2″-O-β-L-galactopyranosylorientin (OGA, CAS 861691-37-4) is a flavone C-glycoside characterized by a β-L-galactopyranosyl moiety attached at the 2″ position of the orientin (luteolin-8-C-glucoside) core [1]. This structural feature, found in the flowers of Trollius species, imparts unique physicochemical properties such as improved polarity and solubility [2], and defines its distinct biological profile, including its role as a substrate for the multidrug resistance protein 2 (MRP2) transporter [3]. This guide provides quantitative, comparator-based evidence to inform scientific and procurement decisions.

Why In-Class Substitution of 2”-O-β-L-Galactopyranosylorientin Is Scientifically Unsound


Substituting OGA with its aglycone orientin or other in-class flavone C-glycosides like vitexin is a high-risk proposition due to fundamental, data-driven differences in their functional properties. These compounds diverge significantly in their efflux transporter specificity (MRP2 vs. P-gp), which can critically alter pharmacokinetic and drug interaction profiles [1]. Furthermore, the addition of the galactosyl group in OGA drastically enhances its free radical scavenging potency and modulates its intestinal permeability, factors that directly impact its in vitro and in vivo efficacy [2]. The evidence below quantifies these differences, demonstrating that OGA is not a functional equivalent to its structural analogs.

Quantitative Evidence of Differentiation for 2”-O-β-L-Galactopyranosylorientin Against Its Closest Analogs


Unique Efflux Transporter Specificity: OGA is an MRP2 Substrate, Unlike Orientin and Vitexin

In a direct head-to-head Caco-2 cell monolayer study, OGA was identified as a substrate for the multidrug resistance protein 2 (MRP2), whereas its close analogs orientin and vitexin were identified as substrates of P-glycoprotein (P-gp) [1]. This is a critical functional divergence. The study notes that this difference is attributed to the presence or absence of specific hydroxyl groups: orientin and vitexin have a free hydroxyl at C-2”, while OGA is glycosylated at this position, altering its recognition by efflux transporters [1].

Drug Absorption Transporter-Mediated Efflux Caco-2 Monolayer Multidrug Resistance

Superior DPPH Radical Scavenging Potency Over Orientin and Vitexin

In a direct comparative study, OGA demonstrated significantly higher antioxidant potency in the DPPH radical scavenging assay compared to orientin and vitexin [1]. The study authors attributed this enhanced activity to the improved polarity and solubility conferred by the additional galactoside moiety [1].

Antioxidant Activity DPPH Assay Free Radical Scavenging Structure-Activity Relationship

Significantly Greater Intestinal Permeability Asymmetry Compared to Orientin and Vitexin

OGA exhibits a higher Papp ratio (AP→BL / BL→AP) than orientin and vitexin, indicating a stronger asymmetry in its bidirectional permeability and a greater degree of active efflux [1]. The efflux ratio of 1.90 for OGA is statistically distinct (p<0.05) from its close analogs [1].

Intestinal Absorption Caco-2 Permeability Papp Ratio Bioavailability

Verified Anti-Inflammatory Activity in Macrophages

OGA exhibits dose-dependent anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages . It significantly decreases the production of key inflammatory mediators, a property that underpins its research value in immunology and inflammation models .

Anti-inflammatory RAW 264.7 Macrophages Nitric Oxide Cytokines

Best-Fit Research and Industrial Applications for 2”-O-β-L-Galactopyranosylorientin Based on Evidence


Investigating MRP2-Mediated Drug Efflux and Intestinal Absorption

OGA is a uniquely validated tool for studying MRP2-mediated transport. Its specific interaction with MRP2, in contrast to the P-gp affinity of orientin and vitexin, makes it an ideal model compound for dissecting the role of MRP2 in intestinal drug absorption and efflux [1]. Its distinct efflux ratio (1.90) in Caco-2 assays provides a robust baseline for comparative transport studies [1].

High-Potency Antioxidant Agent for Oxidative Stress Models

For research models where oxidative stress is a key factor, OGA provides a significantly more potent antioxidant alternative to orientin and vitexin. Its DPPH radical scavenging activity (IC50 = 23.9 μg/mL) is superior to its analogs, allowing for potentially lower effective concentrations in cell-based or in vivo studies [2].

Lead Compound for Developing Anti-Inflammatory Therapeutics

With its demonstrated ability to suppress LPS-induced NO, IL-6, and TNF-α production in macrophages, OGA serves as a valuable lead compound or positive control in drug discovery programs targeting inflammatory pathways . Its defined structure and quantifiable activity provide a solid foundation for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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